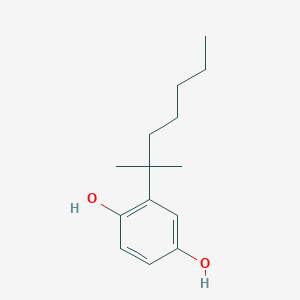
2-(2-Methylheptan-2-yl)benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylheptan-2-yl)benzene-1,4-diol, also known as 2-tert-octylhydroquinone, is an organic compound with the molecular formula C14H22O2. It is a derivative of hydroquinone, where the hydrogen atoms on the benzene ring are substituted with a 2-methylheptan-2-yl group. This compound is known for its antioxidant properties and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylheptan-2-yl)benzene-1,4-diol typically involves the alkylation of hydroquinone. One common method is the Friedel-Crafts alkylation, where hydroquinone reacts with 2-methylheptan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of any impurities.
化学反応の分析
Types of Reactions
2-(2-Methylheptan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced back to hydroquinone derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated benzene derivatives.
科学的研究の応用
2-(2-Methylheptan-2-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in various diseases.
Industry: Used as a stabilizer in the production of plastics and rubber to enhance their durability and lifespan.
作用機序
The antioxidant properties of 2-(2-Methylheptan-2-yl)benzene-1,4-diol are attributed to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS), converting them into less reactive molecules. This mechanism involves the formation of a stable phenoxyl radical, which is less likely to participate in further radical reactions.
類似化合物との比較
Similar Compounds
Hydroquinone (benzene-1,4-diol): The parent compound with similar antioxidant properties.
Catechol (benzene-1,2-diol): Another dihydroxybenzene with antioxidant activity.
Resorcinol (benzene-1,3-diol): A dihydroxybenzene isomer with applications in skincare and medicine.
Uniqueness
2-(2-Methylheptan-2-yl)benzene-1,4-diol is unique due to the presence of the bulky 2-methylheptan-2-yl group, which enhances its lipophilicity and stability. This structural modification improves its effectiveness as an antioxidant in various industrial applications compared to its parent compound, hydroquinone.
特性
分子式 |
C14H22O2 |
|---|---|
分子量 |
222.32 g/mol |
IUPAC名 |
2-(2-methylheptan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C14H22O2/c1-4-5-6-9-14(2,3)12-10-11(15)7-8-13(12)16/h7-8,10,15-16H,4-6,9H2,1-3H3 |
InChIキー |
JWUNLNNCUQLSNK-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)(C)C1=C(C=CC(=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



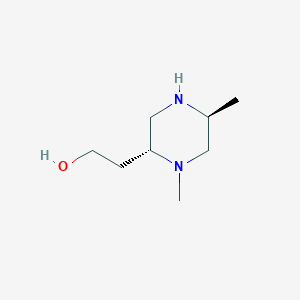
![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
![4-[[Amino(methylsulfanyl)methylidene]amino]benzoic acid](/img/structure/B13819215.png)
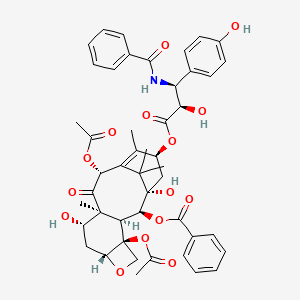


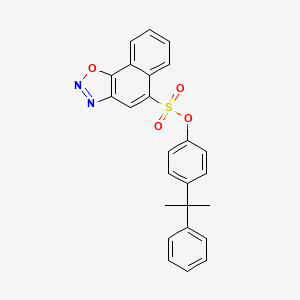

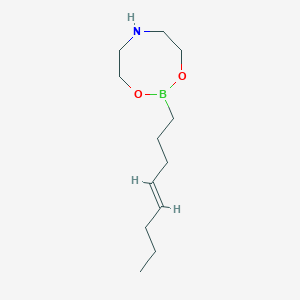
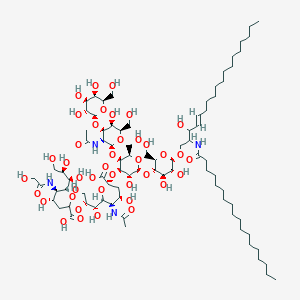
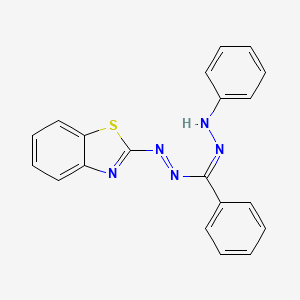
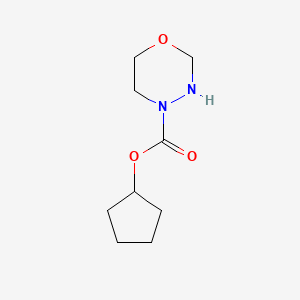
![[4-(Butan-2-ylamino)phenyl] selenocyanate](/img/structure/B13819277.png)
